molecular formula C23H18ClNO4S B2378103 [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114872-13-7

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2378103
CAS No.: 1114872-13-7
M. Wt: 439.91
InChI Key: KETRRTIIVDBXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance with a complex structure. It contains a benzothiazin ring, which is a type of heterocyclic compound . The compound also includes a chlorophenyl group and an ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzothiazin ring attached to a chlorophenyl group and an ethoxyphenyl group . The compound’s molecular formula is C21H14ClNO3S .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 395.859 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A study describes the synthesis of formazans from a Mannich base related to 4-chlorophenyl components, showcasing antimicrobial properties against various bacterial and fungal strains, indicating a potential area of application for the chemical (Sah et al., 2014).

Molecular Interactions and Clathrate Formation

  • Research on the role of edge-to-face interaction between aromatic rings in clathrate formation involving derivatives of 4-chlorophenyl components highlights the significance of molecular interactions in the development of inclusion complexes (Eto et al., 2011).

Reactivity Towards Nucleophiles

  • Another study focuses on the synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles, providing insights into functionalization methods for acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Antioxidant Properties

  • The synthesis and antioxidant properties of related phenyl methanone derivatives were studied, revealing the compounds' effective antioxidant power, suggesting potential applications in medical and cosmetic fields due to their radical scavenging abilities (Çetinkaya et al., 2012).

Environmental Behavior

  • A detailed study on the environmental fate and behavior of benzophenone-8 (closely related to the chemical ) in aqueous solution was conducted, showing significant reactivity towards chlorine and photostability, which could inform environmental impact assessments (Santos & Esteves da Silva, 2019).

Synthesis Techniques

  • Research exploring the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones highlights advanced synthesis techniques and the potential for developing novel compounds with significant properties (Khanmiri et al., 2014).

Safety and Hazards

Based on the safety data sheet of a similar compound, it can be inferred that this compound may have certain hazards. It could be harmful if swallowed, cause skin irritation, and serious eye irritation . Proper safety measures should be taken while handling such compounds .

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, this compound could potentially be explored for similar applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETRRTIIVDBXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.